UM4118

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

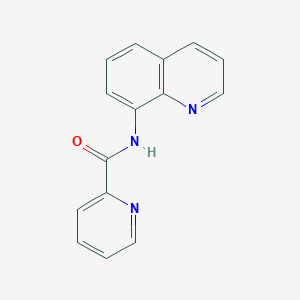

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C15H11N3O |

|---|---|

Molecular Weight |

249.27 g/mol |

IUPAC Name |

N-quinolin-8-ylpyridine-2-carboxamide |

InChI |

InChI=1S/C15H11N3O/c19-15(13-7-1-2-9-16-13)18-12-8-3-5-11-6-4-10-17-14(11)12/h1-10H,(H,18,19) |

InChI Key |

RZQZPRDJYGINCD-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=NC(=C1)C(=O)NC2=CC=CC3=C2N=CC=C3 |

Synonyms |

N-(8-Quinolyl)pyridine-2-carboxamide N-qpca |

Origin of Product |

United States |

Foundational & Exploratory

Unraveling the Mechanism of UM4118: A Copper-Dependent Approach to Targeting Acute Myeloid Leukemia

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Acute Myeloid Leukemia (AML) remains a formidable challenge in oncology, with significant unmet needs for therapies that can overcome resistance and target specific genetic vulnerabilities. Recent groundbreaking research has unveiled a novel therapeutic agent, UM4118, with a unique mechanism of action that diverges from conventional kinase inhibition. This technical guide provides a comprehensive overview of this compound, detailing its function as a copper ionophore that selectively induces a non-canonical form of cell death known as cuproptosis in AML cells. A key finding is the heightened sensitivity of AML subtypes harboring SF3B1 mutations, establishing a new synthetic lethal paradigm. This document outlines the core mechanism, summarizes critical preclinical data, provides detailed experimental methodologies, and visualizes the key pathways and workflows.

Core Mechanism of Action: Induction of Cuproptosis

This compound was identified through a phenotypic screen of a 10,000-compound library against a diverse panel of 56 primary AML patient samples.[1] The compound was optimized from an initial hit to a potent, specific, and non-genotoxic molecule.[1] Contrary to many targeted therapies in AML, this compound does not inhibit signaling kinases like FLT3. Instead, it functions as a copper ionophore, a molecule that binds and transports copper ions across cellular membranes, leading to a rapid increase in intracellular copper concentration.[1]

This acute copper overload triggers a recently discovered form of programmed cell death termed "cuproptosis".[1] This process is distinct from other cell death mechanisms like apoptosis or ferroptosis. The primary target of copper overload is the mitochondrial respiratory chain.[1][2]

The key molecular events in this compound-induced cuproptosis are:

-

Copper Shuttling: this compound facilitates the transport of extracellular copper into the mitochondrial matrix.

-

TCA Cycle Targeting: Excess copper directly binds to lipoylated components of the tricarboxylic acid (TCA) cycle.[3]

-

Protein Aggregation: This binding leads to the aggregation of lipoylated proteins, most notably dihydrolipoamide (B1198117) S-acetyltransferase (DLAT), a key enzyme in the pyruvate (B1213749) dehydrogenase (PDH) complex.[1][3][4]

-

Proteotoxic Stress: The aggregation of DLAT and other proteins induces profound proteotoxic stress.[3]

-

Fe-S Cluster Protein Destabilization: The copper overload also leads to the loss of iron-sulfur (Fe-S) cluster proteins, further crippling mitochondrial function.[1][3]

-

Cell Death: The combination of proteotoxic stress and mitochondrial collapse culminates in rapid cell death.[1]

This mechanism is potentiated in cells with high mitochondrial respiration and is less effective under hypoxic conditions, underscoring the central role of mitochondrial function.[1]

Signaling Pathway Diagram

References

- 1. SF3B1 mutations provide genetic vulnerability to copper ionophores in human acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Copper homeostasis and cuproptosis in tumor pathogenesis and therapeutic strategies [frontiersin.org]

- 3. Cuproptosis: a new form of programmed cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent progress of methods for cuproptosis detection - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to UM4118: Structure, Chemical Properties, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

UM4118, identified by its CAS number 324530-92-9, is a potent copper ionophore with the chemical name N-(quinolin-8-yl)picolinamide. This small molecule has garnered significant interest in the scientific community for its ability to induce a novel form of regulated cell death known as cuproptosis. By facilitating the transport of copper ions across cellular membranes, this compound disrupts mitochondrial homeostasis, leading to the aggregation of lipoylated proteins and the generation of reactive oxygen species (ROS), ultimately culminating in cell death. This technical guide provides a comprehensive overview of the chemical structure, properties, and the detailed molecular mechanism of action of this compound. It includes a compilation of its chemical and physical data, a detailed description of the cuproptosis signaling pathway induced by this compound, and a summary of experimental protocols for its study.

Chemical Structure and Properties

This compound is a heterocyclic compound featuring a quinoline (B57606) ring system linked to a picolinamide (B142947) moiety.

Chemical Structure:

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | N-(quinolin-8-yl)picolinamide | [1] |

| CAS Number | 324530-92-9 | [2][3][4][5] |

| Molecular Formula | C15H11N3O | [2][3][5] |

| Molecular Weight | 249.27 g/mol | [4][5] |

| SMILES | O=C(NC1=CC=CC2=CC=CN=C21)C3=NC=CC=C3 | [2][3] |

| Appearance | Off-white to light yellow solid | [2] |

| Purity | ≥98% (HPLC) | [5] |

| Solubility | Soluble in DMSO | [2] |

| Storage | Powder: -20°C for 3 years. In DMSO: -80°C for 6 months. | [2] |

Mechanism of Action: Induction of Cuproptosis

This compound functions as a copper ionophore, a molecule that can bind to copper ions and transport them across biological membranes, such as the plasma membrane and mitochondrial membranes.[2][3] This activity is central to its ability to induce cuproptosis, a recently discovered form of programmed cell death distinct from apoptosis, necroptosis, and ferroptosis.[6][7]

The proposed signaling pathway for this compound-induced cuproptosis is as follows:

Figure 1: Signaling pathway of this compound-induced cuproptosis.

Detailed Steps of the Pathway:

-

Copper Chelation and Transport: this compound binds to extracellular copper ions (Cu²⁺), forming a lipid-soluble complex. This complex facilitates the transport of copper across the cell membrane and into the cytoplasm.[8]

-

Mitochondrial Accumulation and Reduction: The this compound-copper complex translocates to the mitochondria. Within the mitochondrial matrix, the reductase FDX1 reduces Cu²⁺ to its more toxic form, Cu⁺.[9]

-

Targeting of Lipoylated Proteins: The accumulation of Cu⁺ in the mitochondria leads to its direct binding to lipoylated components of the tricarboxylic acid (TCA) cycle. A key target is dihydrolipoamide (B1198117) S-acetyltransferase (DLAT), a component of the pyruvate (B1213749) dehydrogenase complex.[6]

-

Induction of Proteotoxic Stress: The binding of copper to these lipoylated proteins induces their aggregation and leads to the loss of iron-sulfur cluster proteins. This cascade of events results in significant proteotoxic stress.[6][7]

-

Generation of Reactive Oxygen Species (ROS): The excess copper within the mitochondria also catalyzes the production of reactive oxygen species (ROS), leading to oxidative stress and further cellular damage.[6]

-

Cell Death: The combination of proteotoxic stress and oxidative stress ultimately triggers cuproptosis, a regulated form of cell death.[6]

Experimental Protocols

The following are generalized protocols for studying the effects of this compound on cancer cell lines. Specific concentrations and incubation times may need to be optimized depending on the cell line and experimental objectives.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effect of this compound on cell proliferation.

Methodology:

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1 to 100 µM) for 24, 48, or 72 hours. Include a vehicle control (DMSO).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the cell viability as a percentage of the vehicle-treated control. The IC50 value can be determined by plotting cell viability against the log of the this compound concentration.[10]

Apoptosis/Cuproptosis Detection (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic/necrotic, and necrotic cells.

Methodology:

-

Cell Treatment: Treat cells with this compound at the desired concentration (e.g., IC50 value) for a specified time (e.g., 24 hours).

-

Cell Harvesting: Harvest the cells by trypsinization and wash them twice with cold PBS.

-

Staining: Resuspend the cells in 1X binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered to be in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.[10][11]

Measurement of Mitochondrial Membrane Potential (JC-1 Staining)

This assay is used to assess the effect of this compound on mitochondrial integrity.

Methodology:

-

Cell Treatment: Treat cells with this compound as described above.

-

JC-1 Staining: Incubate the treated cells with JC-1 staining solution (5 µg/mL) for 20 minutes at 37°C.

-

Washing: Wash the cells twice with PBS.

-

Fluorescence Microscopy or Flow Cytometry: Analyze the cells using a fluorescence microscope or flow cytometer. In healthy cells with a high mitochondrial membrane potential, JC-1 forms aggregates that emit red fluorescence. In apoptotic cells with a low mitochondrial membrane potential, JC-1 remains in its monomeric form and emits green fluorescence. A shift from red to green fluorescence indicates mitochondrial depolarization.[12]

Experimental Workflow Diagram:

Figure 2: General experimental workflow for studying this compound.

Conclusion

This compound is a valuable research tool for investigating the novel cell death pathway of cuproptosis. Its well-defined chemical structure and properties, combined with its specific mechanism of action as a copper ionophore, make it a potent inducer of cell death in various cancer models. The experimental protocols outlined in this guide provide a framework for researchers to explore the therapeutic potential of this compound and to further elucidate the intricate molecular mechanisms of cuproptosis. Further research into the in vivo efficacy and safety profile of this compound is warranted to translate its promising preclinical activity into clinical applications.

References

- 1. Identification of N-(quinolin-8-yl)benzenesulfonamides as Agents Capable of Down-Regulating NFκB Activity within Two Separate High-Throughput Screens of NFκB Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Copper homeostasis and copper-induced cell death in tumor immunity: implications for therapeutic strategies in cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Induction of apoptosis in cells | Abcam [abcam.com]

- 5. The molecular mechanism and therapeutic landscape of copper and cuproptosis in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Novel insights into cuproptosis inducers and inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cuproptosis: the mechanisms of copper-induced cell death and its implication in colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Selective Targeting of Cancer Cells by Copper Ionophores: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Cuproptosis: Unraveling the Mechanisms of Copper-Induced Cell Death and Its Implication in Cancer Therapy [mdpi.com]

- 10. Effect of a Copper (II) Complex on The Induction of Apoptosis in Human Hepatocellular Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Induction of Redox-Mediated Cell Death in ER-Positive and ER-Negative Breast Cancer Cells by a Copper(II)-Phenolate Complex: An In Vitro and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Copper Ionophores in Cancer Therapy

Executive Summary: Copper is an essential trace element vital for numerous biological processes, but its homeostasis is frequently dysregulated in cancer.[1] Malignant cells often exhibit elevated copper levels, which are exploited to enhance proliferation, angiogenesis, and metastasis.[2][3] This dependency creates a therapeutic vulnerability that can be targeted by copper ionophores—small molecules that bind copper and transport it across cellular membranes, leading to a toxic accumulation of intracellular copper.[4][5] This guide delves into the core mechanisms of copper ionophore-mediated cytotoxicity, summarizes key quantitative data, details relevant experimental protocols, and visualizes the critical signaling pathways involved. The primary mechanisms include the induction of a novel form of cell death termed "cuproptosis," the generation of cytotoxic reactive oxygen species (ROS), and the inhibition of the proteasome system, collectively leading to selective cancer cell death.[4][6][7]

The Role of Copper in Cancer Biology

Copper is a critical cofactor for enzymes involved in a wide range of cellular functions, including mitochondrial respiration, antioxidant defense, and signaling.[8][9] Cancer cells often have a higher demand for copper compared to normal cells, exhibiting increased copper levels in both tumor tissues and patient serum.[3][10] This accumulation is linked to the promotion of key tumorigenic processes:

-

Tumor Growth and Proliferation: Copper is essential for the activity of various growth factors and signaling proteins that drive cell proliferation.[1][2]

-

Angiogenesis: Copper is a potent pro-angiogenic factor, activating factors like Vascular Endothelial Growth Factor (VEGF) and Fibroblast Growth Factor 1 (FGF1) to stimulate the formation of new blood vessels that supply tumors.[10][11]

-

Metastasis: Copper-dependent enzymes, such as lysyl oxidase (LOX), are crucial for remodeling the extracellular matrix, a key step in cancer cell invasion and metastasis.[12]

-

Signaling Pathways: Copper can directly bind to and modulate the activity of kinases in critical cancer-related pathways, such as the RAS/RAF/MEK/ERK and PI3K/AKT pathways.[1][13]

This elevated copper dependency in cancer cells makes copper metabolism an attractive target for therapeutic intervention.[2][10]

Copper Ionophores as a Therapeutic Strategy

Copper ionophores are lipophilic molecules that form complexes with copper ions, facilitating their transport across biological membranes and increasing their intracellular bioavailability.[4] Unlike copper chelators, which aim to deplete copper levels, ionophores intentionally induce copper overload within cancer cells to trigger cell death.[4][5][7] This process of copper-dependent cytotoxicity is referred to as "cuproptosis."[7] Several classes of compounds, including dithiocarbamates (e.g., Disulfiram), bis(thiosemicarbazones) (e.g., Cu-GTSM), 8-hydroxyquinolines (e.g., Clioquinol), and others like Elesclomol, have been identified as potent copper ionophores with significant anticancer activity.[4][11]

Core Mechanisms of Action

Copper ionophores induce cancer cell death through multiple interconnected mechanisms. The primary pathways are the induction of cuproptosis, the generation of reactive oxygen species (ROS), and the inhibition of the proteasome system.

Cuproptosis: A Novel Copper-Dependent Cell Death Pathway

Cuproptosis is a recently identified form of regulated cell death distinct from apoptosis, necroptosis, and ferroptosis.[4][6] It is triggered by the direct binding of excess intracellular copper to lipoylated components of the tricarboxylic acid (TCA) cycle in the mitochondria.[14]

The key steps are as follows:

-

Copper Influx: Copper ionophores transport extracellular copper (Cu²⁺) into the cell.

-

Mitochondrial Accumulation: The copper is shuttled to the mitochondria, where it is reduced to its more toxic Cu⁺ form.[4]

-

Target Binding: Cu⁺ directly binds to lipoylated proteins, particularly dihydrolipoamide (B1198117) S-acetyltransferase (DLAT), a component of the pyruvate (B1213749) dehydrogenase (PDH) complex.[14][15]

-

Protein Aggregation & Stress: This binding causes the aggregation of lipoylated proteins and the subsequent loss of iron-sulfur cluster proteins, leading to proteotoxic stress.[12][14]

-

Cell Death: The disruption of the TCA cycle and overwhelming proteotoxic stress ultimately result in cell death.[14][15]

The mitochondrial enzyme ferredoxin 1 (FDX1) is a key upstream regulator of this process, and its expression levels may predict sensitivity to cuproptosis-inducing agents.[7][15]

Generation of Reactive Oxygen Species (ROS)

Copper's ability to cycle between its Cu⁺ and Cu²⁺ oxidation states makes it a potent catalyst for redox reactions. The accumulation of copper inside cancer cells via ionophores leads to a massive increase in the production of ROS, such as superoxide (B77818) radicals and hydroxyl radicals.[4][7] Cancer cells already operate under a state of elevated basal oxidative stress, making them more vulnerable to further ROS insults than normal cells.[11][16] This excessive oxidative stress damages lipids, proteins, and DNA, ultimately triggering apoptotic cell death.[7]

Proteasome Inhibition

The ubiquitin-proteasome system (UPS) is critical for protein quality control and is often hyperactive in cancer cells to manage the high load of misfolded proteins resulting from rapid proliferation. Disulfiram, when complexed with copper (Cu-DSF), has been shown to be a potent inhibitor of the 26S proteasome.[4][11] It targets the NPL4 protein, an essential component of the p97-UFD1-NPL4 segregase complex, which is crucial for processing ubiquitinated proteins for degradation.[11] Inhibition of the UPS leads to an accumulation of misfolded proteins, inducing endoplasmic reticulum (ER) stress and apoptosis.

Quantitative Efficacy Data

The in vitro potency of copper ionophores is typically quantified by the half-maximal effective concentration (EC₅₀), inhibitory concentration (IC₅₀), or lethal dose (LD₅₀). These values vary depending on the specific compound, cancer cell line, and experimental conditions.

| Compound | Cancer Cell Line | Parameter | Value (µM) | Citation |

| Cu-DSF | Nasopharyngeal Carcinoma (CNE-2Z) | EC₅₀ | 0.32 | [7][11] |

| Cu-DSF | Normal Nasopharyngeal Epithelial (NP69) | EC₅₀ | 1.5 | [7][11] |

| Cu-GTSM | Prostate Cancer (PC3) | LD₅₀ | 1.5 | [11] |

| Cu-ATSM | Prostate Cancer (PC3) | LD₅₀ | 7.0 | [11] |

Note: The lower EC₅₀ value for Cu-DSF in cancer cells compared to normal epithelial cells highlights its selective toxicity.[7][11]

Key Experimental Protocols

Evaluating the efficacy and mechanism of copper ionophores involves a standard set of in vitro and in vivo assays.

In Vitro Cell Viability Assay (e.g., MTT Assay)

This protocol determines the concentration of an ionophore required to inhibit cell viability by 50% (IC₅₀).

-

Cell Seeding: Plate cancer cells (e.g., MDA-MB-231, 4T1) in 96-well plates at a predetermined density and allow them to adhere overnight.[17]

-

Compound Treatment: Prepare serial dilutions of the copper ionophore compound. Treat the cells with these concentrations for a specified period (e.g., 24, 48, or 72 hours). Include untreated and vehicle-only controls.

-

MTT Incubation: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Normalize the absorbance values to the untreated control. Plot the percentage of cell viability against the compound concentration and use a dose-response model to calculate the IC₅₀ value.[17]

In Vivo Tumor Model (Syngeneic Mouse Model)

This protocol assesses the anti-tumor efficacy of an ionophore in a living organism.

-

Tumor Cell Implantation: Inject a suspension of cancer cells (e.g., 4T1 murine breast cancer cells) subcutaneously or orthotopically into immunocompetent mice (e.g., BALB/c).[17][18]

-

Tumor Growth: Allow tumors to grow to a palpable, measurable size (e.g., 50-100 mm³).

-

Randomization & Treatment: Randomize mice into treatment groups (e.g., vehicle control, copper ionophore, positive control like cisplatin).[17] Administer the treatments via a clinically relevant route (e.g., intravenous, intraperitoneal) according to a predetermined schedule.

-

Monitoring: Monitor tumor volume (using calipers), body weight (as a measure of toxicity), and overall animal health regularly throughout the study.[19][20]

-

Endpoint & Analysis: At the end of the study, euthanize the animals and excise the tumors. Measure the final tumor weight and volume. Tissues may be collected for further analysis (e.g., histology, biomarker analysis). Analyze for statistically significant reductions in tumor growth in the treated groups compared to the control.[17][20]

Rationale for Cancer Cell Selectivity

Copper ionophores exhibit a preferential toxicity towards cancer cells over normal cells, which is a critical feature for a successful therapeutic agent.[11] This selectivity is attributed to several intrinsic properties of cancer cells:

-

Elevated Copper Levels: Cancer tissues naturally contain higher concentrations of copper, providing more substrate for the ionophore to transport.[11][12]

-

Increased ROS Susceptibility: Cancer cells have a higher basal level of ROS and often have compromised antioxidant defense systems (e.g., lower glutathione (B108866) levels), making them more vulnerable to the pro-oxidant effects of copper ionophores.[11][16]

-

High Metabolic Rate: The reliance of many cancer cells on mitochondrial respiration makes them particularly sensitive to agents that disrupt the TCA cycle, like inducers of cuproptosis.[4][14]

-

Overexpression of Targets: Some cancer cells overexpress specific proteins or receptors that can be targeted by copper-ionophore complexes, such as the ClC-3 chloride channel in nasopharyngeal carcinoma.[7][11]

Challenges and Future Directions

Despite promising preclinical results, the clinical translation of copper ionophores faces challenges. Issues include the rapid degradation of some compounds (e.g., Disulfiram) and potential off-target toxicity.[11] Future research is focused on developing strategies to enhance selectivity and efficacy, such as:

-

Nano-Drug Delivery Systems: Encapsulating ionophores in nanoparticles to improve stability and achieve targeted delivery to tumor tissues.[12]

-

Prodrug Strategies: Designing "pro-ionophores" that are activated only within the unique tumor microenvironment (e.g., by high ROS or low pH).[7][11]

-

Combination Therapies: Combining copper ionophores with conventional chemotherapy, radiotherapy, or other targeted agents to overcome drug resistance and enhance therapeutic outcomes.[4][15]

Conclusion

Targeting the dysregulated copper metabolism in cancer cells with copper ionophores is a highly promising therapeutic strategy. By inducing multiple cell death mechanisms, including the novel pathway of cuproptosis and severe oxidative stress, these compounds can selectively eliminate malignant cells. A deep understanding of their mechanisms, quantitative efficacy, and the rationale for their selectivity is crucial for the ongoing development of this class of drugs. With continued innovation in drug delivery and combination strategies, copper ionophores hold the potential to become a valuable component of the oncologist's toolkit.

References

- 1. The Multifaceted Roles of Copper in Cancer: A Trace Metal Element with Dysregulated Metabolism, but Also a Target or a Bullet for Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Copper in cancer: from limiting nutrient to therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Copper a clue in the fight against cancer - ecancer [ecancer.org]

- 4. Cuproptosis: Unraveling the Mechanisms of Copper-Induced Cell Death and Its Implication in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Cuproptosis: Unraveling the Mechanisms of Copper-Induced Cell Death and Its Implication in Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Frontiers | Selective Targeting of Cancer Cells by Copper Ionophores: An Overview [frontiersin.org]

- 8. Copper in cancer: friend or foe? Metabolism, dysregulation, and therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Connecting copper and cancer: from transition metal signalling to metalloplasia - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Targeting copper metabolism: a promising strategy for cancer treatment [frontiersin.org]

- 11. Selective Targeting of Cancer Cells by Copper Ionophores: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Copper-Based Nanomedicines for Cuproptosis-Mediated Effective Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Copper-Dependent Kinases and Their Role in Cancer Inception, Progression and Metastasis [mdpi.com]

- 14. Copper triggers a unique form of cell death | Drug Discovery News [drugdiscoverynews.com]

- 15. Strategies to combat cancer drug resistance: focus on copper metabolism and cuproptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. oncotarget.com [oncotarget.com]

- 17. Antitumoral and Antimetastatic Activity by Mixed Chelate Copper(II) Compounds (Casiopeínas®) on Triple-Negative Breast Cancer, In Vitro and In Vivo Models - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. Preclinical Theranostic Profiling of [64Cu]Cu-Acetate in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 20. DSpace [research-repository.griffith.edu.au]

An In-depth Technical Guide on the Therapeutic Targeting of SF3B1-Mutant Leukemia with the Copper Ionophore UM4118

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide provides a comprehensive technical overview of the novel therapeutic agent UM4118 and its mechanism of action in selectively targeting leukemia cells harboring mutations in the splicing factor 3B subunit 1 (SF3B1). It consolidates key quantitative data, details experimental methodologies, and visualizes the underlying molecular pathways and experimental workflows.

Executive Summary

Mutations in the splicing factor 3B subunit 1 (SF3B1) are prevalent in various hematological malignancies, including myelodysplastic syndromes (MDS) and acute myeloid leukemia (AML).[1][2] These mutations confer a unique vulnerability that can be exploited for therapeutic intervention. Recent groundbreaking research has identified this compound, a potent and specific copper ionophore, which demonstrates remarkable efficacy against SF3B1-mutant leukemia cells.[3][4] this compound induces a novel form of copper-dependent cell death known as cuproptosis. The sensitivity of SF3B1-mutant cells to this compound is underpinned by the mutation-induced missplicing of the mitochondrial iron-sulfur cluster transporter ABCB7, leading to a state of iron-sulfur cluster (ISC) deficiency that is synthetically lethal with copper overload.[3][4] This guide delves into the core scientific principles of this therapeutic strategy, presenting the data, experimental protocols, and molecular pathways that form the basis of this promising approach in precision oncology.

The Role of SF3B1 Mutations in Leukemia

SF3B1 is a core component of the spliceosome, the cellular machinery responsible for intron removal from pre-mRNA.[5] Mutations in SF3B1 are among the most common in MDS and are also found in a subset of AML cases.[1][6] These mutations are not loss-of-function but rather confer a neomorphic activity, leading to the recognition of aberrant branch point sequences during splicing.[7] This results in the missplicing of a distinct set of transcripts, a key event being the aberrant splicing of the ABCB7 transporter.[3][4] The presence of an SF3B1 mutation is a defining feature of MDS with ring sideroblasts (MDS-RS) and has prognostic implications.[1][2]

This compound: A Novel Copper Ionophore Targeting a Genetic Vulnerability

This compound was identified through a high-throughput screen for compounds that selectively target SF3B1-mutated and poor-prognosis AML.[3] It is an optimized analog of a hit compound, S767, and functions as a copper ionophore, facilitating the transport of copper ions across cellular membranes, particularly into the mitochondria.[3][4] This influx of copper disrupts cellular homeostasis and triggers cuproptosis, a recently described form of regulated cell death that is distinct from other cell death pathways like apoptosis.[3][8]

Quantitative Data on this compound and Elesclomol (B1671168) Efficacy

The selective potency of this compound and the related copper ionophore elesclomol against SF3B1-mutant leukemia has been demonstrated in both primary patient samples and cell line models.

| Compound | Cell Type | SF3B1 Status | IC50 (nM) | Fold Difference (WT/Mutant) | Reference |

| This compound | Primary AML Samples | Mutant | ~10-100 | Significantly Lower vs WT | [3] |

| Primary AML Samples | Wild-Type | >1000 | [3] | ||

| K562 Cell Line | Mutant (K700E) | ~50 | ~4 | [3] | |

| K562 Cell Line | Wild-Type | ~200 | [3] | ||

| Elesclomol | BEAT AML Cohort | Mutant | Significantly Lower vs WT | - | [3] |

| K562 Cell Line | Mutant (K700E) | ~25 | ~3 | [3] | |

| K562 Cell Line | Wild-Type | ~75 | [3] |

| Experimental Condition | Cell Line | Parameter Measured | This compound Effect | Elesclomol Effect | Reference |

| Clonogenic Potential | K562 SF3B1-mutant | Colony Formation | Decreased | Decreased | [3] |

| Mitochondrial Respiration | OCI-AML5 | Maximal Respiration (OCR) | Impaired | Impaired | [3] |

| DLAT Aggregation | OCI-AML5 | Immunofluorescence | Increased | Increased | [3] |

Signaling Pathways and Mechanisms of Action

The selective targeting of SF3B1-mutant leukemia by this compound is a multi-step process that begins with the genetic lesion and culminates in cuproptosis.

SF3B1 Mutation-Induced Missplicing of ABCB7

The K700E mutation in SF3B1, a common hotspot mutation, alters the splicing machinery's recognition of the 3' splice site of intron 8 in the ABCB7 pre-mRNA. This leads to the inclusion of a cryptic exon, resulting in a frameshift and a premature stop codon. The mutant transcript is then degraded via nonsense-mediated decay (NMD), leading to reduced levels of functional ABCB7 protein.

Caption: Effect of SF3B1 mutation on ABCB7 splicing.

Synthetic Lethality of ISC Deficiency and Copper Overload

ABCB7 is a mitochondrial transporter crucial for the export of iron-sulfur clusters (ISCs) from the mitochondria to the cytoplasm. ISCs are essential cofactors for numerous proteins involved in DNA replication and repair, metabolism, and iron homeostasis. The reduced expression of ABCB7 in SF3B1-mutant cells leads to an ISC deficiency, which destabilizes ISC-containing proteins. This creates a cellular state that is highly vulnerable to further metabolic stress. This compound, by acting as a copper ionophore, introduces an excess of copper into the mitochondria. This copper overload exacerbates the instability of ISC-containing proteins and also leads to the aggregation of lipoylated proteins of the TCA cycle, such as DLAT. The combination of these two insults triggers cuproptosis.

Caption: this compound-induced cuproptosis in SF3B1-mutant cells.

Experimental Protocols

This section outlines the key experimental methodologies employed in the study of this compound and SF3B1-mutant leukemia. For full, detailed protocols, refer to the supplementary materials of Moison et al., Sci. Adv. 2024;10:eadl4018.

Cell Culture

-

Cell Lines: K562 (SF3B1 wild-type and CRISPR-Cas9 engineered K700E mutant) and OCI-AML5 cell lines were maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Primary Samples: Primary AML patient samples were cultured in RPMI-1640 with 20% FBS, 1% penicillin-streptomycin, and a cytokine cocktail.

CRISPR-Cas9 Screening

A genome-wide CRISPR-Cas9 loss-of-function screen was performed in an AML cell line to identify genes whose knockout confers resistance or sensitivity to the parent compound of this compound.

Caption: Workflow for CRISPR-Cas9 screening.

Cuproptosis Assays

-

DLAT Aggregation: Cells were treated with this compound or elesclomol, with or without copper supplementation. Cells were then fixed, permeabilized, and stained with an anti-DLAT antibody followed by a fluorescently labeled secondary antibody. DLAT aggregates were visualized and quantified by immunofluorescence microscopy.

-

Mitochondrial Respiration: Oxygen consumption rate (OCR) was measured using a Seahorse XF Analyzer. Cells were treated with this compound or elesclomol, and the maximal mitochondrial respiration capacity was determined following the injection of an uncoupling agent.

ABCB7 Missplicing Analysis

-

RT-PCR: RNA was extracted from SF3B1-mutant and wild-type cells. Reverse transcription was performed to generate cDNA. PCR was then carried out using primers flanking the cryptic splice site in ABCB7. The PCR products were resolved on an agarose (B213101) gel to visualize the correctly spliced and misspliced transcripts.

Conclusion and Future Directions

The discovery of this compound and the elucidation of its mechanism of action represent a significant advancement in the targeted therapy of SF3B1-mutant leukemia. The synthetic lethal interaction between the SF3B1 mutation-induced ISC deficiency and this compound-mediated copper overload provides a clear rationale for the clinical development of copper ionophores for this genetically defined patient population. Future research should focus on clinical trials to evaluate the safety and efficacy of this compound or similar compounds in patients with SF3B1-mutant MDS and AML. Furthermore, the identification of SF3B1 mutations as a predictive biomarker for response to copper ionophore-based therapies is a critical step towards personalized medicine in the treatment of leukemia. The exploration of combination therapies, potentially with agents that further disrupt cellular metabolic homeostasis, may also yield synergistic effects and overcome potential resistance mechanisms.

References

- 1. researchgate.net [researchgate.net]

- 2. Clonogenic assay - Wikipedia [en.wikipedia.org]

- 3. Clonogenic Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 4. researchgate.net [researchgate.net]

- 5. SF3B1 mutations provide genetic vulnerability to copper ionophores in human acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Clonogenic assay of cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Elesclomol, a copper-transporting therapeutic agent targeting mitochondria: from discovery to its novel applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cryptic splicing events in the iron transporter ABCB7 and other key target genes in SF3B1-mutant myelodysplastic syndromes - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Development of UM4118: A Copper Ionophore for Acute Myeloid Leukemia

A Technical Whitepaper

Audience: Researchers, scientists, and drug development professionals.

Core Content: This document provides an in-depth technical overview of the discovery, mechanism of action, and preclinical development of UM4118, a novel copper ionophore with potent activity against acute myeloid leukemia (AML). All quantitative data is summarized in structured tables, and detailed experimental protocols for key studies are provided. Signaling pathways and experimental workflows are visualized using Graphviz diagrams.

Introduction

Acute Myeloid Leukemia (AML) is a hematological malignancy with a poor prognosis, particularly in patient subgroups with specific genetic mutations. The discovery of novel therapeutic agents with targeted mechanisms of action is a critical unmet need. Recent research has highlighted the dysregulation of copper homeostasis as a potential vulnerability in cancer cells. This compound has emerged from these efforts as a potent copper ionophore that induces a form of copper-dependent cell death known as cuproptosis, showing particular efficacy in AML models.

Discovery of this compound

This compound was identified through a systematic drug discovery process involving a phenotypic screen followed by a structure-activity relationship (SAR) optimization campaign.

Initial High-Throughput Screening

The journey to this compound began with a high-throughput screening of a 10,000-compound library against 56 primary AML patient samples. This screen identified an initial hit compound, S767, which demonstrated increased sensitivity towards AMLs with SF3B1 mutations and those with adverse risk profiles[1].

Structure-Activity Relationship (SAR) Studies and Optimization

The initial hit, S767, was subjected to a rigorous SAR study to enhance its potency and selectivity. Approximately 100 analogs were synthesized and evaluated. The optimization strategy focused on molecules exhibiting at least a two-fold lower IC50 value in cells with depleted levels of the mitochondrial transporter ABCB7. This effort led to the identification of this compound, an "open-form" analog, which displayed nanomolar potency that was further enhanced in ABCB7-deficient cells[1].

Quantitative Data

The cytotoxic activity of this compound was evaluated across various AML cell lines and patient samples under different conditions. The half-maximal inhibitory concentration (IC50) values are summarized in the tables below.

| Cell Line / Condition | This compound IC50 (nM) | Elesclomol (B1671168) IC50 (nM) | Deferasirox (B549329) IC50 (nM) |

| OCI-AML5 (Regular Media) | 15 | 25 | >10000 |

| OCI-AML5 (+ 5 µM Copper) | 1 | 2 | >10000 |

| OCI-AML5 (+ 100 µM BCS) | >1000 | >1000 | >10000 |

| Table 1: In vitro cytotoxicity of this compound in the OCI-AML5 cell line under varying copper concentrations. BCS (Bathocuproine disulfonate) is a copper chelator. Data extracted from Moison et al., 2024.[1] |

| Primary AML Specimen | SF3B1 Mutation Status | S767 IC50 (nM) | This compound IC50 (nM) |

| Patient 1 | Mutated | 50 | 8 |

| Patient 2 | Mutated | 60 | 10 |

| Patient 3 | Mutated | 45 | 7 |

| Patient 4 | Wild-type | 250 | 50 |

| Patient 5 | Wild-type | 300 | 65 |

| Patient 6 | Wild-type | 450 | 80 |

| Table 2: IC50 values of S767 and this compound in primary AML patient samples with and without SF3B1 mutations. Data extracted from Moison et al., 2024.[1] |

Mechanism of Action: Induction of Cuproptosis

This compound functions as a copper ionophore, facilitating the transport of copper ions across cellular membranes, leading to a toxic accumulation of intracellular copper and subsequent cell death via cuproptosis.

Copper-Dependent Cytotoxicity

The cytotoxic effects of this compound are highly dependent on the presence of extracellular copper. Supplementation of culture media with copper significantly enhances its potency, while copper chelation abrogates its activity[1]. This confirms that this compound's mechanism of action is reliant on its ability to shuttle copper into the cell.

Induction of Cuproptosis

The accumulation of intracellular copper induced by this compound triggers cuproptosis, a recently described form of regulated cell death. Key evidence for this includes:

-

DLAT Protein Aggregation: this compound treatment leads to the aggregation of the lipoylated mitochondrial enzyme dihydrolipoamide (B1198117) S-acetyltransferase (DLAT), a hallmark of cuproptosis[1].

-

Mitochondrial Respiration Dependence: The cytotoxicity of this compound is dependent on mitochondrial respiration[1].

-

Genetic Dependencies: A CRISPR-Cas9 loss-of-function screen revealed that the knockdown of genes involved in the pyruvate (B1213749) dehydrogenase complex (PDC), including DLAT, PDHB, and PDHA1, rescues cells from this compound-induced cell death. Conversely, the knockdown of genes involved in glycolysis (HK2, PFKP) showed synthetic lethality with this compound treatment[1].

Signaling Pathways and Molecular Interactions

The following diagram illustrates the proposed mechanism of action for this compound.

Caption: Mechanism of this compound-induced cuproptosis.

Experimental Protocols

Detailed methodologies for the key experiments that characterized this compound are outlined below. These protocols are based on the methods described in Moison et al., 2024.

Cell Viability Assay

-

Cell Seeding: AML cell lines were seeded in 96-well plates at a density of 1 x 10^4 cells per well in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin.

-

Compound Treatment: Cells were treated with a serial dilution of this compound, elesclomol, or deferasirox for 72 hours. For copper supplementation and chelation experiments, the media was supplemented with 5 µM CuCl2 or 100 µM BCS, respectively.

-

Viability Assessment: Cell viability was assessed using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega) according to the manufacturer's instructions. Luminescence was measured using a microplate reader.

-

Data Analysis: IC50 values were calculated using a non-linear regression model with a variable slope in GraphPad Prism software.

DLAT Aggregation Immunofluorescence

-

Cell Culture and Treatment: OCI-AML5 cells were cultured on coverslips and treated with this compound (50 nM) or elesclomol (100 nM) with or without 5 µM CuCl2 for 6 hours.

-

Fixation and Permeabilization: Cells were fixed with 4% paraformaldehyde for 15 minutes and permeabilized with 0.1% Triton X-100 in PBS for 10 minutes.

-

Immunostaining: Cells were blocked with 5% bovine serum albumin (BSA) in PBS for 1 hour, followed by incubation with a primary antibody against DLAT overnight at 4°C. After washing, cells were incubated with a fluorescently labeled secondary antibody for 1 hour at room temperature.

-

Imaging: Coverslips were mounted on slides with a DAPI-containing mounting medium, and images were acquired using a confocal microscope.

CRISPR-Cas9 Loss-of-Function Screen

-

Library and Transduction: A genome-wide CRISPR-Cas9 knockout library was transduced into OCI-AML5 cells expressing Cas9.

-

Compound Screening: The transduced cell population was treated with a lethal concentration (LC80) of this compound for 14 days.

-

Genomic DNA Extraction and Sequencing: Genomic DNA was extracted from the surviving cells, and the sgRNA sequences were amplified by PCR and subjected to next-generation sequencing.

-

Data Analysis: Gene-level enrichment scores were calculated to identify genes whose knockout conferred resistance or sensitivity to this compound.

The following diagram illustrates the workflow for the CRISPR-Cas9 screen.

Caption: Workflow for the CRISPR-Cas9 screen to identify genetic modifiers of this compound sensitivity.

Conclusion and Future Directions

This compound represents a promising new therapeutic candidate for the treatment of AML, particularly for patient populations with SF3B1 mutations. Its well-defined mechanism of action as a copper ionophore that induces cuproptosis provides a strong rationale for its further development. Future studies should focus on in vivo efficacy in relevant animal models of AML, as well as comprehensive ADME and toxicology profiling to support its potential translation to the clinic. The selective vulnerability of certain AML subtypes to copper-induced cell death opens a new avenue for targeted cancer therapy.

References

A Technical Guide to UM4118: A Novel Copper Ionophore for the Treatment of Acute Myeloid Leukemia

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of UM4118, a novel copper ionophore with potent anti-leukemic activity, particularly in poor-prognosis Acute Myeloid Leukemia (AML). The document details its mechanism of action, summarizes key quantitative data, outlines experimental protocols, and visualizes the associated signaling pathways.

Introduction

Acute Myeloid Leukemia (AML) is a hematological malignancy with a pressing need for novel therapeutic strategies, especially for patients with adverse-risk features.[1] Recent research has identified a novel compound, this compound, which demonstrates significant cytotoxic effects against AML cells.[1] this compound was developed through the optimization of a hit compound, S767, identified in a phenotypic screen of 56 primary AML patient samples.[1] This compound acts as a copper ionophore, inducing a non-canonical, mitochondrial-based form of cell death known as cuproptosis.[1][2] Notably, this compound shows heightened activity in AMLs with mutations in the splicing factor 3b subunit 1 (SF3B1) and those with complex karyotypes.[1]

Quantitative Data: In Vitro Efficacy of this compound

The cytotoxic activity of this compound has been quantified across various AML cell lines and primary patient samples. The tables below summarize the half-maximal inhibitory concentration (IC50) values, providing a comparative view of its potency.

Table 1: IC50 Values of this compound and Related Compounds in OCI-AML5 Cells [1]

| Compound | Condition | IC50 (µM) |

| This compound | Regular Media | 0.1 µM |

| + 5 µM Copper (Cu) | < 0.01 µM | |

| + 10 µM Iron (Fe) | 0.1 µM | |

| + 10 µM Zinc (ZnCl2) | 0.1 µM | |

| + 100 µM BCS (Copper Chelator) | > 10 µM | |

| Elesclomol (B1671168) | Regular Media | 0.1 µM |

| + 5 µM Copper (Cu) | < 0.01 µM | |

| + 100 µM BCS (Copper Chelator) | > 10 µM | |

| Deferasirox | Regular Media | > 10 µM |

| + 10 µM Iron (Fe) | > 10 µM |

Table 2: IC50 Values of S767 and this compound in Primary AML Specimens [1]

| AML Specimen Subgroup | Compound | Median IC50 |

| SF3B1-mutated | S767 | Lower |

| This compound | Significantly Lower | |

| Non-SF3B1-mutated | S767 | Higher |

| This compound | Higher |

Mechanism of Action: Induction of Cuproptosis

This compound functions as a copper ionophore, facilitating the transport of copper ions across cellular membranes, leading to their accumulation within the mitochondria.[1] This intracellular copper overload triggers a specific form of cell death termed cuproptosis.[1][2][3] The key molecular events in this compound-induced cuproptosis include:

-

Increased Intramitochondrial Copper: this compound directly increases the concentration of copper within the mitochondria.[1]

-

DLAT Aggregation: The excess copper promotes the aggregation of dihydrolipoamide (B1198117) S-acetyltransferase (DLAT), a key lipoylated component of the pyruvate (B1213749) dehydrogenase complex.[1] This aggregation is a hallmark of cuproptosis and leads to proteotoxic stress.[1]

-

Impairment of Mitochondrial Respiration: The disruption of the tricarboxylic acid (TCA) cycle, through the aggregation of essential components like DLAT, indirectly impairs maximal mitochondrial respiration.[1]

-

Iron-Sulfur Cluster Deficiency: A crucial finding is that deficiency in iron-sulfur cluster (ISC) biogenesis enhances sensitivity to copper-mediated cell death.[1] This is particularly relevant for SF3B1-mutated AMLs.

-

Role of ABCB7: The mitochondrial ISC transporter ABCB7 is often misspliced and downregulated in SF3B1-mutated leukemia.[1] The loss of ABCB7 function creates a synthetic lethal interaction with this compound, making these cells highly vulnerable to the copper ionophore.[1] Overexpression of ABCB7 can partially rescue these cells from copper-induced death.[1]

This mechanism is distinct from other forms of programmed cell death, as inhibitors of apoptosis (caspase inhibitors) and ferroptosis (ferrostatin-1) do not rescue cells from this compound-induced cytotoxicity.[1]

Caption: Signaling pathway of this compound-induced cuproptosis in AML cells.

Experimental Protocols

Detailed methodologies are crucial for the replication and further investigation of this compound's therapeutic potential.

1. Cell Viability and Drug Synergy Assays

-

Cell Culture: OCI-AML5 cells are cultured in regular media. For specific experimental conditions, the media is supplemented with 5 µM copper (Cu), 10 µM iron (Fe), 10 µM zinc (ZnCl2), or the copper chelator BCS (100 µM).[1] Primary AML specimens are cultured in fetal bovine serum (FBS)-free media.[1]

-

Drug Exposure: Cells are exposed to varying concentrations of this compound, elesclomol, or deferasirox.

-

Viability Assessment: Cell viability is assessed after a defined period (e.g., 72 hours) using standard methods like CellTiter-Glo.

-

IC50 Determination: Dose-response curves are generated, and IC50 values are calculated.

-

Synergy Calculation: For drug combination studies (e.g., this compound and copper), the Bliss synergy method is used to determine synergistic interactions.[1]

2. CRISPR-Cas9 Loss-of-Function Screen

-

Library Transduction: A genome-wide CRISPR-Cas9 loss-of-function library is transduced into AML cells.

-

Drug Treatment: The transduced cell population is treated with this compound.

-

Genomic DNA Extraction and Sequencing: Genomic DNA is extracted from both treated and untreated cell populations. The guide RNA (gRNA) sequences are amplified via PCR and subjected to next-generation sequencing.

-

Data Analysis: The abundance of each gRNA is quantified. Genes for which gRNA depletion is observed in the this compound-treated group are identified as synthetic lethal partners.

3. DLAT Immunofluorescence

-

Cell Treatment: AML cells are treated with this compound or elesclomol, with or without copper supplementation.

-

Fixation and Permeabilization: Cells are fixed and permeabilized to allow for antibody penetration.

-

Immunostaining: Cells are incubated with a primary antibody against DLAT, followed by a fluorescently labeled secondary antibody.

-

Imaging: The localization and aggregation of DLAT are visualized using fluorescence microscopy.

4. Mitochondrial Respiration Assay (Seahorse)

-

Cell Seeding: OCI-AML5 cells (100,000 cells per well) are seeded in a Seahorse XF assay plate.[1]

-

Drug Exposure: Cells are exposed to DMSO (control), this compound, elesclomol, or mubritinib (B1684479) (positive control for ETC inhibition) for 24 hours.[1]

-

Oxygen Consumption Rate (OCR) Measurement: The Seahorse XF Analyzer is used to measure the OCR, providing readouts for basal and maximal mitochondrial respiration.

-

Data Analysis: The effect of each compound on maximal respiration is quantified and compared to the control.

5. Inductively Coupled Plasma Mass Spectrometry (ICP-MS) for Mitochondrial Copper Measurement

-

Mitochondrial Isolation: Mitochondria are isolated from this compound-treated and control AML cells using differential centrifugation.

-

Sample Preparation: The isolated mitochondria are lysed, and the protein concentration is determined.

-

ICP-MS Analysis: The samples are analyzed by ICP-MS to quantify the concentration of copper and other metals.

-

Data Normalization: The mitochondrial copper levels are normalized to the protein concentration to allow for comparison between samples.

Caption: Workflow for the discovery and development of this compound.

Conclusion and Future Directions

This compound represents a promising new therapeutic agent for AML, particularly for patient populations with limited treatment options. Its novel mechanism of action, centered on the induction of cuproptosis, provides a new avenue for targeted cancer therapy. The identification of SF3B1 mutations as a predictive biomarker for this compound sensitivity is a significant step towards personalized medicine in AML.[1]

Future research should focus on the preclinical and clinical development of this compound. Its distinct structure from other copper ionophores like elesclomol and disulfiram (B1670777) may offer different pharmacodynamic and pharmacokinetic properties, potentially leading to successful in vivo applications.[1] Further investigation into the interplay between copper homeostasis, ISC biogenesis, and splicing factor mutations will likely uncover additional therapeutic vulnerabilities in AML and other cancers.

References

The Biological Functions of Copper in Cell Death: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Copper, an essential trace metal, is emerging as a critical regulator of programmed cell death. Beyond its established roles as an enzymatic cofactor, copper's ability to directly influence and trigger distinct cell death pathways has opened new avenues for therapeutic intervention, particularly in oncology. This technical guide provides an in-depth exploration of the mechanisms underlying copper-dependent cell death, with a primary focus on the recently elucidated pathway of cuproptosis. We will delve into the core molecular machinery, key signaling cascades, and provide detailed experimental protocols for the investigation of these processes. Furthermore, this guide presents a consolidated view of quantitative data on the efficacy of copper ionophores and the proteomic consequences of copper-induced cellular stress, offering a valuable resource for researchers and drug development professionals in this rapidly evolving field.

Introduction: Copper Homeostasis and its Link to Cell Fate

Cellular copper levels are tightly regulated by a network of transporters and chaperones to ensure sufficient supply for vital processes while preventing toxic accumulation. The primary copper importer is SLC31A1 (also known as CTR1), while ATP7A and ATP7B are responsible for copper efflux.[1] Disruptions in this delicate balance can lead to a variety of pathological conditions. Notably, many cancer cells exhibit an elevated demand for copper to support their rapid proliferation and angiogenesis, rendering them potentially more susceptible to copper-induced toxicity.[2] This vulnerability has spurred interest in exploiting copper-dependent cell death as a therapeutic strategy.

Cuproptosis: A Novel Form of Copper-Dependent Cell Death

In 2022, a distinct form of regulated cell death, termed "cuproptosis," was identified, distinguishing it from other known cell death modalities such as apoptosis, ferroptosis, and necroptosis.[3][4] Cuproptosis is characterized by its dependence on mitochondrial respiration and is triggered by the accumulation of intracellular copper.[4][5]

The Core Mechanism of Cuproptosis

The central mechanism of cuproptosis involves the direct binding of copper to lipoylated components of the tricarboxylic acid (TCA) cycle.[3][4] This interaction leads to the aggregation of these modified proteins, resulting in proteotoxic stress and the subsequent loss of iron-sulfur (Fe-S) cluster proteins, ultimately culminating in cell death.[3][4]

Two key proteins are central to this process:

-

Ferredoxin 1 (FDX1): This mitochondrial reductase plays a dual role in cuproptosis. It acts as an upstream regulator of protein lipoylation and reduces Cu(II) to its more toxic form, Cu(I).[3][6][7]

-

Lipoic Acid Synthetase (LIAS): This enzyme is responsible for the synthesis of lipoic acid, a critical cofactor for several TCA cycle enzymes.[3][8]

The process unfolds as follows:

-

Copper Influx: Copper enters the cell, often facilitated by copper ionophores such as elesclomol (B1671168).[7][9]

-

FDX1-Mediated Reduction: Within the mitochondria, FDX1 reduces Cu(II) to Cu(I).[3][7]

-

Targeting of Lipoylated Proteins: Cu(I) directly binds to the lipoyl moieties of TCA cycle enzymes, most notably dihydrolipoamide (B1198117) S-acetyltransferase (DLAT).[3][6]

-

Protein Aggregation and Fe-S Cluster Loss: This binding induces the oligomerization and aggregation of lipoylated proteins, leading to proteotoxic stress.[3][9] Concurrently, there is a destabilization and loss of Fe-S cluster proteins.[3]

-

Cell Death: The culmination of these events leads to mitochondrial dysfunction and cell death.[3][10]

Signaling Pathways in Cuproptosis

The primary signaling axis in cuproptosis revolves around the FDX1-LIAS-TCA cycle protein axis. However, other pathways have been implicated in modulating cellular sensitivity to cuproptosis. For instance, the p53 tumor suppressor has been shown to enhance elesclomol-copper-induced cuproptosis by upregulating FDX1 expression.[11] Additionally, cellular metabolic states play a crucial role, with cells highly dependent on mitochondrial respiration being more susceptible to cuproptosis.[5]

Diagram of the Cuproptosis Signaling Pathway

Caption: Core signaling pathway of cuproptosis.

Quantitative Data on Copper-Induced Cell Death

The efficacy of copper ionophores in inducing cell death varies across different cancer cell lines. This section summarizes key quantitative data to facilitate comparison.

Half-Maximal Inhibitory Concentration (IC50) of Copper Ionophores

| Compound | Cell Line | Cancer Type | IC50 (nM) | Reference |

| Elesclomol | SK-MEL-5 | Melanoma | 110 | [10] |

| Elesclomol | MCF-7 | Breast Cancer | 24 | [10] |

| Elesclomol | HL-60 | Leukemia | 9 | [10] |

| Elesclomol | HSB2 | Leukemia | ~200 | [10] |

| Cu-GTSM | PC-3 | Prostate Cancer | ~150 (with 20 µM Cu) | [1] |

| Casiopeina II-gly | SK-N-SH | Neuroblastoma | ~10,000 | [12] |

| Casiopeina III-Ea | SK-N-SH | Neuroblastoma | ~10,000 | [12] |

| Casiopeina III-ia | SK-N-SH | Neuroblastoma | ~1,000 | [12] |

Proteomic Changes in Response to Copper-Induced Cell Death

Quantitative proteomic studies have begun to elucidate the broader cellular response to copper-induced stress. These analyses reveal significant alterations in proteins involved in various cellular processes.

| Protein Change | Cellular Process | Reference |

| Upregulated | ||

| HSP70 | Proteotoxic Stress Response | [13] |

| Proteins involved in Protein Ubiquitination | Protein Degradation | [4] |

| Downregulated | ||

| Fe-S Cluster Proteins | Mitochondrial Respiration, DNA repair | [3][14] |

| Proteins involved in Protein Synthesis | General Cellular Function | [4] |

| Components of the Actin Cytoskeleton | Cell Morphology and Motility | [4] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the biological functions of copper in cell death.

Induction of Cuproptosis in Cell Culture

Objective: To induce cuproptosis in a controlled in vitro setting for subsequent analysis.

Materials:

-

Cell line of interest (e.g., A549, HepG2)

-

Complete cell culture medium

-

Elesclomol (stock solution in DMSO)

-

Copper (II) Chloride (CuCl2) (stock solution in water)

-

96-well or 6-well plates

-

Phosphate-buffered saline (PBS)

Protocol:

-

Seed cells in a 96-well or 6-well plate at a density that will result in 70-80% confluency at the time of treatment.

-

Allow cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO2.

-

Prepare a working solution of elesclomol and CuCl2 in complete cell culture medium. A common starting concentration is 100 nM elesclomol and 100 µM CuCl2.[15] A dose-response curve should be performed to determine the optimal concentration for the specific cell line.

-

Remove the existing medium from the cells and wash once with PBS.

-

Add the medium containing the elesclomol and CuCl2 mixture to the cells.

-

Incubate the cells for the desired time period (e.g., 24 hours).

-

Proceed with downstream analyses such as cell viability assays, western blotting, or microscopy.

Measurement of Intracellular Copper Levels

Objective: To quantify the intracellular accumulation of copper following treatment with copper ionophores.

Materials:

-

Treated and untreated cells

-

PBS

-

Cell lysis buffer

-

Copper colorimetric assay kit (e.g., from Thermo Fisher Scientific or Elabscience)

-

Microplate reader

Protocol:

-

Harvest treated and untreated cells by trypsinization or scraping.

-

Wash the cells twice with ice-cold PBS to remove any extracellular copper.

-

Lyse the cells according to the manufacturer's protocol for the copper colorimetric assay kit. This typically involves resuspending the cell pellet in a specific lysis buffer.[16]

-

Centrifuge the lysate to pellet cell debris and collect the supernatant.

-

Follow the instructions of the colorimetric assay kit to measure the copper concentration in the supernatant. This usually involves the addition of a chromogenic agent that reacts with copper to produce a colored product.[5][16]

-

Measure the absorbance at the specified wavelength (e.g., 580 nm) using a microplate reader.[16]

-

Calculate the copper concentration based on a standard curve generated with known copper concentrations.

Western Blot Analysis of Cuproptosis-Related Proteins

Objective: To detect changes in the expression levels of key proteins involved in cuproptosis, such as FDX1 and DLAT.

Materials:

-

Treated and untreated cell lysates

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (anti-FDX1, anti-DLAT)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Prepare protein lysates from treated and untreated cells using a suitable lysis buffer (e.g., RIPA buffer).

-

Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-FDX1 or anti-DLAT) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

Diagram of the Western Blot Workflow for Cuproptosis

Caption: Western blot workflow for cuproptosis analysis.

Analysis of Mitochondrial Respiration using Seahorse XF Analyzer

Objective: To assess the impact of copper-induced cell death on mitochondrial function by measuring the oxygen consumption rate (OCR).

Materials:

-

Seahorse XF96 or XFe24 cell culture microplates

-

Seahorse XF Cell Mito Stress Test Kit (containing oligomycin, FCCP, and rotenone/antimycin A)

-

Seahorse XF base medium supplemented with glucose, pyruvate, and glutamine

-

Cells of interest

-

Copper ionophore (e.g., elesclomol) and CuCl2

Protocol:

-

Seed cells in a Seahorse XF cell culture microplate and allow them to adhere overnight.

-

On the day of the assay, replace the culture medium with Seahorse XF base medium supplemented with substrates and incubate in a non-CO2 incubator at 37°C for 1 hour.

-

Prepare the Seahorse XF sensor cartridge by hydrating it with Seahorse XF Calibrant overnight in a non-CO2 incubator at 37°C.

-

Load the injection ports of the sensor cartridge with the compounds from the Mito Stress Test Kit (oligomycin, FCCP, and rotenone/antimycin A) at optimized concentrations for your cell line.

-

To assess the effect of cuproptosis inducers, they can be added to the assay medium during the pre-incubation step or injected during the assay.

-

Place the cell plate and the sensor cartridge into the Seahorse XF Analyzer and run the Mito Stress Test protocol.

-

The instrument will measure the OCR at baseline and after the sequential injection of the inhibitors, allowing for the calculation of basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.

Diagram of the Seahorse XF Mito Stress Test Workflow

Caption: Seahorse XF Mito Stress Test workflow.

Conclusion

The discovery of cuproptosis has fundamentally advanced our understanding of the intricate roles of copper in cellular physiology and pathology. This regulated cell death pathway, with its unique mechanism centered on mitochondrial protein lipoylation, presents a promising therapeutic target, particularly for cancers that are dependent on mitochondrial respiration. The experimental protocols and quantitative data compiled in this guide are intended to serve as a comprehensive resource for researchers and drug development professionals seeking to explore and exploit the therapeutic potential of copper-induced cell death. Further investigation into the detailed molecular interactions and regulatory networks governing cuproptosis will undoubtedly unveil new opportunities for the development of novel and effective anti-cancer strategies.

References

- 1. Anaerobic Copper Toxicity and Iron-Sulfur Cluster Biogenesis in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Elesclomol, a copper-transporting therapeutic agent targeting mitochondria: from discovery to its novel applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. youtube.com [youtube.com]

- 6. Elesclomol: a copper ionophore targeting mitochondrial metabolism for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Novel insights into anticancer mechanisms of elesclomol: More than a prooxidant drug - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A Comprehensive Approach to Sample Preparation for Electron Microscopy and the Assessment of Mitochondrial Morphology in Tissue and Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Recent progress of methods for cuproptosis detection - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Elesclomol, counteracted by Akt survival signaling, enhances the apoptotic effect of chemotherapy drugs in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Elesclomol: a copper ionophore targeting mitochondrial metabolism for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. tools.thermofisher.com [tools.thermofisher.com]

- 15. novateinbio.com [novateinbio.com]

- 16. researchgate.net [researchgate.net]

Unraveling Cuproptosis: A Technical Guide to a Novel Copper-Dependent Cell Death Pathway

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cuproptosis is a recently identified form of regulated cell death characterized by its dependence on intracellular copper accumulation.[1][2][3] Unlike other known cell death mechanisms such as apoptosis, necroptosis, or ferroptosis, cuproptosis is initiated by the direct binding of copper to lipoylated components of the tricarboxylic acid (TCA) cycle, leading to protein aggregation, loss of iron-sulfur (Fe-S) cluster proteins, and subsequent proteotoxic stress that culminates in cell death.[1][2][3][4] This unique mechanism has significant implications for understanding cellular metabolism and presents novel therapeutic opportunities, particularly in oncology. This technical guide provides an in-depth exploration of the core cuproptosis pathways, detailed experimental protocols for its investigation, and a summary of quantitative data to aid researchers in this emerging field.

Core Signaling Pathways in Cuproptosis

The central mechanism of cuproptosis revolves around the toxic accumulation of copper within the mitochondria, leading to the aggregation of lipoylated proteins involved in the TCA cycle. This process is orchestrated by a series of key molecular players.

Copper Import and Regulation:

Intracellular copper levels are tightly regulated by transporters. The high-affinity copper importer, Solute Carrier Family 31 Member 1 (SLC31A1, also known as CTR1), facilitates the entry of copper into the cell. Conversely, the copper-transporting ATPases, ATP7A and ATP7B, are responsible for copper efflux, thereby preventing toxic accumulation under normal physiological conditions.[3]

The FDX1-LIAS-LIPT1 Axis and Protein Lipoylation:

Ferredoxin 1 (FDX1), a mitochondrial reductase, plays a pivotal upstream role in cuproptosis.[2][5] FDX1 reduces Cu(II) to its more toxic form, Cu(I).[1] Additionally, FDX1 is a key regulator of protein lipoylation, a post-translational modification essential for the function of several TCA cycle enzymes.[1][2] FDX1, in conjunction with lipoic acid synthase (LIAS) and lipoyltransferase 1 (LIPT1), facilitates the attachment of lipoic acid to specific lysine (B10760008) residues on target proteins.[1][2]

Copper-Induced Protein Aggregation and Fe-S Cluster Loss:

The primary targets of lipoylation in the context of cuproptosis are components of the pyruvate (B1213749) dehydrogenase (PDH) complex, particularly dihydrolipoamide (B1198117) S-acetyltransferase (DLAT).[1][2] In the presence of excess intracellular copper, Cu(I) directly binds to the lipoylated DLAT.[1][2] This binding event triggers the oligomerization and aggregation of DLAT and other lipoylated proteins.[1][2] This protein aggregation leads to proteotoxic stress and the destabilization and loss of Fe-S cluster-containing proteins, which are critical for mitochondrial respiration and other essential cellular processes.[1][2][3] The culmination of these events is a catastrophic failure of mitochondrial function, leading to cell death.[1][2]

Quantitative Data in Cuproptosis Research

The following tables summarize key quantitative data from studies on cuproptosis, primarily focusing on the cytotoxic effects of copper ionophores in various cancer cell lines.

Table 1: IC50 Values of Elesclomol (B1671168) in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| SK-MEL-5 | Melanoma | 110 | [6] |

| MCF-7 | Breast Cancer | 24 | [6] |

| HL-60 | Leukemia | 9 | [6] |

| HSB2 | T-cell leukemia | ~200 (induces apoptosis) | [6] |

| PC3 | Prostate Cancer | 113 | [7] |

| F-36P | Myeloma | 280 | [7] |

Table 2: IC50 Values of Other Copper Ionophores and Complexes

| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |

| CuNG | Various | Various Cancers | 7-8 µg/ml | [8] |

| Copper Complex 1 | SW620 | Colorectal Cancer | 3.3 ± 0.2 | [9] |

| Copper Complex 8 | PC3 | Prostate Cancer | 4.3 ± 0.5 | [9] |

| CS NM | B16 | Melanoma | 14.12 | [10] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate cuproptosis.

Induction of Cuproptosis in Cell Culture

Objective: To induce cuproptosis in a controlled in vitro setting using a copper ionophore.

Materials:

-

Cancer cell line of interest (e.g., HEC-1-A endometrial cancer cells)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Elesclomol (stock solution in DMSO)

-

Copper (II) Chloride (CuCl2) (stock solution in water)

-

96-well plates

-

Cell counting kit (e.g., CCK-8)

-

Plate reader

Protocol:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Prepare a serial dilution of elesclomol and CuCl2 in complete culture medium. A common concentration range to test is 20-80 nM for elesclomol and 1 µM for CuCl2.[11][12]

-

Remove the overnight culture medium from the cells and replace it with the medium containing the different concentrations of elesclomol and/or CuCl2. Include wells with untreated cells as a negative control and cells treated with only elesclomol or only CuCl2 as additional controls.

-

Incubate the cells for a desired time period (e.g., 6, 12, or 24 hours).[11]

-

After the incubation period, add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.

-

Measure the absorbance at 450 nm using a microplate reader.

-

Calculate cell viability as a percentage relative to the untreated control cells.

Western Blot Analysis of Key Cuproptosis Proteins

Objective: To detect the expression levels of key proteins involved in cuproptosis, such as FDX1 and DLAT.

Materials:

-

Treated and untreated cell lysates

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat dry milk in TBST)

-

Primary antibodies:

-

HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)

-

ECL detection reagent

-

Chemiluminescence imaging system

Protocol:

-

Lyse cells and determine protein concentration using a BCA assay.

-

Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Apply ECL detection reagent and visualize the protein bands using a chemiluminescence imaging system.

-

Quantify band intensities and normalize to the loading control (GAPDH).

Measurement of Intracellular Copper Content by ICP-MS

Objective: To quantify the intracellular accumulation of copper following treatment with a copper ionophore.

Materials:

-

Treated and untreated cells

-

Phosphate-buffered saline (PBS)

-

Nitric acid (trace metal grade)

-

Inductively Coupled Plasma Mass Spectrometer (ICP-MS)

Protocol:

-

Harvest cells by trypsinization and wash them three times with ice-cold PBS to remove extracellular copper.

-

Count the cells to normalize the copper content to the cell number.

-

Digest the cell pellets with concentrated nitric acid overnight.

-

Dilute the digested samples with deionized water to a final nitric acid concentration of 1-2%.

-

Analyze the samples using an ICP-MS instrument to determine the copper concentration.[13][14]

-

Express the results as copper content per cell or per microgram of protein.

Assessment of Mitochondrial Respiration